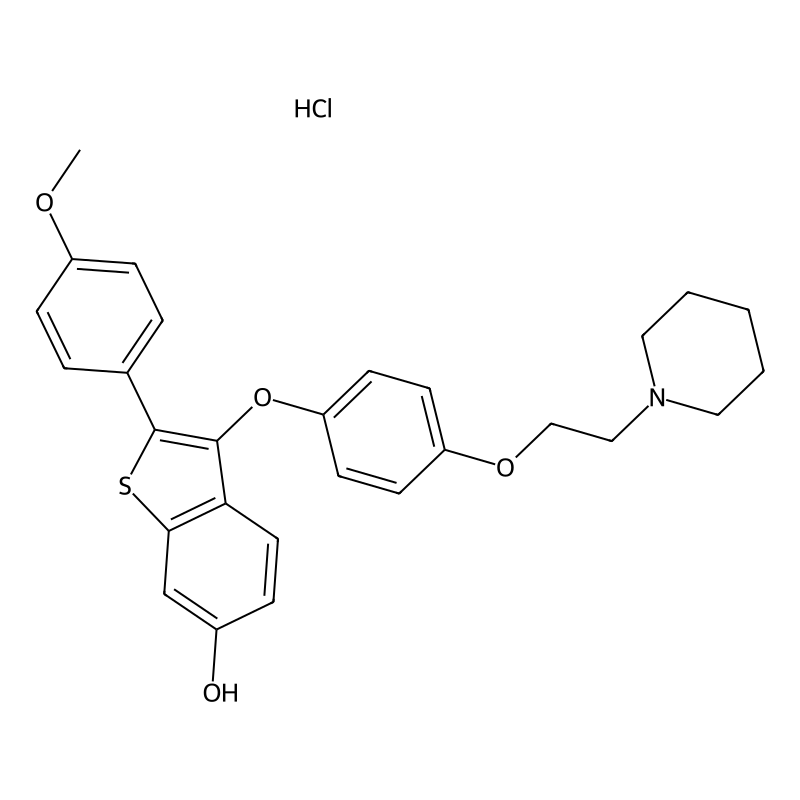

Arzoxifene hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Investigational Applications

Arzoxifene hydrochloride has been investigated for its potential applications in various areas of scientific research, including:

- Breast cancer prevention: Studies have shown that arzoxifene hydrochloride may be effective in preventing breast cancer in women at high risk. However, further research is needed to confirm these findings and determine the optimal dosage and duration of treatment. Source:

- Osteoporosis treatment: Arzoxifene hydrochloride has been shown to increase bone mineral density and reduce the risk of fractures in postmenopausal women with osteoporosis. However, it is not currently approved for this use in most countries. Source:

- Other potential applications: Arzoxifene hydrochloride is also being investigated for its potential role in treating other conditions, such as endometrial cancer and cardiovascular disease. However, these investigations are still in the early stages. Source:

Arzoxifene hydrochloride is a synthetic compound classified as a selective estrogen receptor modulator (SERM) and is part of the benzothiophene group. Its chemical formula is C28H30ClNO4S, with a molar mass of approximately 475.6 g/mol. Arzoxifene functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the tissue type. This unique action allows it to act as an estrogen antagonist in mammary and uterine tissues while functioning as an agonist in bone tissue, thereby promoting bone density and lowering serum cholesterol levels .

The biological activity of arzoxifene hydrochloride is characterized by its tissue-selective effects:

- Anti-estrogenic Effects: In breast tissue, it acts as an antagonist, potentially reducing the risk of breast cancer.

- Estrogenic Effects: In bone tissue, it promotes bone density, making it beneficial for postmenopausal women at risk of osteoporosis.

- Mixed Effects in Uterine Tissue: It exhibits both agonistic and antagonistic properties, which may help mitigate risks associated with endometrial carcinoma compared to other SERMs like tamoxifen .

In clinical studies, arzoxifene has demonstrated significant efficacy in preventing mammary cancer and maintaining bone health without adversely affecting the uterus .

The synthesis of arzoxifene hydrochloride involves multiple steps typical of organic synthesis for complex molecules. While specific proprietary methods may not be publicly disclosed due to commercial interests, general approaches include:

- Formation of the Benzothiophene Core: The initial step generally involves constructing the benzothiophene structure through cyclization reactions.

- Functionalization: Subsequent steps involve introducing various functional groups that contribute to its selective binding properties.

- Hydrochloride Salt Formation: The final step typically includes converting the base form into its hydrochloride salt to enhance solubility and stability for pharmaceutical applications .

Arzoxifene hydrochloride has potential applications primarily in:

- Breast Cancer Prevention: As a potent agent against mammary tumors induced by carcinogens.

- Bone Health Management: Particularly in postmenopausal women to prevent osteoporosis.

- Cardiovascular Health: It may have beneficial effects on cardiovascular parameters by lowering cholesterol levels .

Despite its promising profile, further development was halted due to unmet clinical endpoints in trials.

Arzoxifene hydrochloride shares similarities with several other compounds within the SERM category. Here are some notable comparisons:

| Compound | Structure Type | Estrogenic Activity | Anti-estrogenic Activity | Unique Features |

|---|---|---|---|---|

| Tamoxifen | Triphenylethylene | Agonist/Antagonist | Strong | Associated with endometrial cancer risk |

| Raloxifene | Benzothiophene | Agonist | Moderate | Primarily used for osteoporosis |

| Bazedoxifene | Benzothiophene | Agonist | Antagonist | Approved for menopausal symptoms |

| Arzoxifene | Benzothiophene | Agonist | Strong | Unique lack of uterotrophic effects |

Arzoxifene's unique profile lies in its potent anti-cancer effects combined with favorable bone health outcomes without increasing the risk of endometrial carcinoma, setting it apart from other SERMs like tamoxifen .

Arzoxifene’s pharmacological activity stems from its interaction with ERα, where its active metabolite, desmethylarzoxifene, demonstrates an 8-fold higher binding affinity than the parent compound [1]. This enhanced affinity facilitates stable receptor-ligand interactions, critical for modulating transcriptional activity. Upon binding, arzoxifene induces distinct conformational changes in ERα’s ligand-binding domain (LBD), altering the positioning of helix 12—a structural element essential for coactivator recruitment [2]. These changes favor a receptor conformation that either recruits corepressors or prevents coactivator binding, depending on the cellular context.

ERα exists as homodimers (ERα/ERα) or heterodimers (ERα/ERβ), with each configuration mediating unique transcriptional responses. Arzoxifene’s preferential binding to ERα homodimers over ERβ-containing dimers contributes to its tissue-selective effects [1]. Notably, cyclin D1 overexpression in breast cancer cells destabilizes arzoxifene-induced ERα conformations, converting the drug from an antagonist to an agonist by stabilizing ERα/steroid receptor coactivator-1 (SRC-1) complexes [2]. This resistance mechanism underscores the importance of receptor dimerization dynamics in arzoxifene’s efficacy.

Table 1: ERα Binding Properties of Arzoxifene and Its Metabolite

| Compound | ERα Binding Affinity (Relative to Estradiol) | Key Conformational Effect |

|---|---|---|

| Arzoxifene | 1× | Partial helix 12 displacement |

| Desmethylarzoxifene | 8× | Full helix 12 displacement |

Antiestrogenic Effects on Breast Tissue: Inhibition of Proliferation and Mutation Resistance

Arzoxifene exerts potent antiestrogenic effects in breast tissue by competitively inhibiting estradiol binding and suppressing ERα-mediated transcription. In estrogen-dependent MCF-7 breast cancer cells, arzoxifene inhibits proliferation with efficacy comparable to tamoxifen [4]. Its metabolite, desmethylarzoxifene, demonstrates superior activity, effectively suppressing growth in tamoxifen-resistant MCF-7 sublines at nanomolar concentrations [4]. This activity correlates with arzoxifene’s ability to downregulate estrogen-responsive genes like pS2 and progesterone receptor B (PGR-B), while avoiding the upregulation of protumorigenic factors such as cathepsin D [4].

Resistance to arzoxifene arises in tumors overexpressing cyclin D1, which stabilizes ERα/SRC-1 complexes even in the drug’s presence. This conformational shift enables ERα to recruit RNA polymerase II and initiate transcription, effectively bypassing antiestrogenic inhibition [2]. Despite this, arzoxifene retains activity against tumors resistant to other SERMs, attributable to its unique interaction with ERα’s LBD.

Table 2: Antiproliferative Efficacy in MCF-7 Cells

| Treatment | IC50 (nM) | Tamoxifen-Resistant Cell Response |

|---|---|---|

| Arzoxifene | 0.4* | Moderate inhibition |

| Desmethylarzoxifene | 0.05* | Significant inhibition |

| Tamoxifen | 480* | No inhibition |

*Values approximated from competitive binding assays [4] [2].

Bone Metabolism Modulation: TGF-β3 Stimulation and Osteopenia Prevention

Arzoxifene preserves bone mineral density (BMD) by acting as an ER agonist in osteoblasts and osteoclasts. It stimulates transforming growth factor-beta 3 (TGF-β3) secretion, which inhibits osteoclast differentiation and promotes osteoblast activity [1]. Clinical studies in postmenopausal women demonstrate arzoxifene’s ability to reduce bone turnover markers (e.g., serum osteocalcin, urinary CrossLaps) by 30–40%, maintaining BMD at the spine and hip [5]. These effects mirror those of raloxifene but with enhanced potency due to arzoxifene’s higher ERα affinity [1].

Lipid Metabolism Regulation: LDL-C Reduction and Cardiovascular Benefits

Arzoxifene improves lipid profiles by modulating hepatic ERα activity, leading to upregulated LDL receptor expression and enhanced cholesterol clearance. In clinical trials, arzoxifene reduced low-density lipoprotein cholesterol (LDL-C) by 12–15%, comparable to statins [5]. High-density lipoprotein cholesterol (HDL-C) and triglyceride levels remain unaffected, distinguishing arzoxifene from estrogen replacement therapies. These lipid-lowering effects suggest potential cardiovascular benefits, though long-term outcome studies are needed.

Table 3: Lipid Profile Changes with Arzoxifene Therapy

| Parameter | Mean Change (%) | Mechanism |

|---|---|---|

| LDL-C | -14 | Hepatic LDL receptor upregulation |

| HDL-C | 0 | No ERβ-mediated HDL modulation |

| Triglycerides | +2 | Neutral effect on VLDL secretion |

Structural Innovations: Oxygen Replacement in Benzothiophene Core

Arzoxifene hydrochloride represents a significant structural advancement in benzothiophene selective estrogen receptor modulator design through strategic molecular modifications of the core benzothiophene framework [1] [2]. The most critical structural innovation in arzoxifene involves the replacement of raloxifene's carbonyl hinge group with an oxygen ether linkage, fundamentally altering the compound's pharmacological profile [3] [4].

This oxygen replacement modification was designed to enhance estrogen receptor binding affinity and improve bioavailability compared to raloxifene [4]. The structural change from a carbonyl to an ether linkage in the benzothiophene core eliminates the ketone functionality that characterizes raloxifene, creating a more flexible hinge region that allows for improved receptor interactions [3]. The molecular formula of arzoxifene (C₂₈H₂₉NO₄S) differs from raloxifene (C₂₈H₂₇NO₄S) by the addition of two hydrogen atoms, reflecting the reduction of the carbonyl group to an ether oxygen [5].

The benzothiophene core structure provides arzoxifene with distinct advantages over triphenylethylene selective estrogen receptor modulators such as tamoxifen [1]. The rigid benzothiophene framework constrains molecular flexibility while maintaining essential pharmacophoric elements required for estrogen receptor binding [2]. This structural rigidity contributes to arzoxifene's tissue-selective estrogen receptor modulation and reduced uterotrophic effects compared to other selective estrogen receptor modulators [6].

Metabolite Activity: Desmethylarzoxifene (DMA) Potency and Bioavailability

Desmethylarzoxifene, the primary active metabolite of arzoxifene, demonstrates significantly enhanced pharmacological activity compared to the parent compound [2] [7]. Arzoxifene undergoes oxidative demethylation in vivo to yield desmethylarzoxifene, which exhibits superior estrogen receptor binding affinity for both estrogen receptor alpha and estrogen receptor beta compared to both arzoxifene and raloxifene [7].

The enhanced potency of desmethylarzoxifene manifests across multiple pharmacological parameters [8] [9]. In MCF-7 breast cancer cell proliferation assays, desmethylarzoxifene demonstrates more potent growth inhibitory effects than arzoxifene itself [8]. The metabolite shows superior antiestrogen activity, with binding affinities that exceed those of the parent compound and raloxifene [10] [7]. This enhanced activity translates to improved therapeutic efficacy at lower effective concentrations.

Bioavailability characteristics differ significantly between arzoxifene and its metabolite [2] [11]. While arzoxifene was designed to improve oral bioavailability compared to raloxifene through the addition of a methoxy group that reduces glucuronidation, desmethylarzoxifene formation represents a bioactivation pathway that generates a more potent therapeutic agent [7]. The plasma concentrations of desmethylarzoxifene in clinical studies show high variability, indicating complex interindividual differences in metabolic conversion [4].

Bioactivation Pathways: Quinone Methide Formation and Protein Adducts

Arzoxifene and its metabolite desmethylarzoxifene undergo complex bioactivation pathways involving quinone methide formation, leading to the generation of reactive electrophilic intermediates [2] [12]. These bioactivation processes represent both detoxification mechanisms and potential sources of toxicity through covalent modification of cellular macromolecules [13] [12].

The formation of quinone methides from desmethylarzoxifene occurs through cytochrome P450-mediated oxidation, generating diquinone methide intermediates with a half-life of approximately 15 seconds at physiological pH and temperature [13]. These highly reactive intermediates can undergo nucleophilic attack by glutathione, forming multiple glutathione conjugates including four mono-glutathione conjugates, two di-glutathione conjugates, and one tri-glutathione conjugate [13] [14].

Protein adduct formation represents a significant bioactivation pathway for benzothiophene selective estrogen receptor modulators [15] [12]. Rat uterine microsomes can oxidize both raloxifene and desmethylarzoxifene to diquinone methides that covalently modify uterine microsomal proteins [15]. This covalent modification can be enhanced by hydrogen peroxide addition and decreased by NADPH, indicating that uterine peroxidases catalyze diquinone methide formation leading to protein alkylation [15].

DNA adduct formation represents another bioactivation pathway with potential genotoxic implications [13] [16]. Desmethylarzoxifene diquinone methide can form adducts with deoxyguanosine, and preliminary studies demonstrate that desmethylarzoxifene induces dose-dependent DNA damage more effectively than raloxifene [13]. These DNA interactions suggest potential mutagenic properties that require careful evaluation in long-term safety assessments.

Receptor Subtype Specificity: Estrogen Receptor Alpha versus Estrogen Receptor Beta Interactions

Arzoxifene demonstrates complex receptor subtype interactions with both estrogen receptor alpha and estrogen receptor beta, exhibiting tissue-selective estrogen receptor modulation properties [6] [17]. The compound shows high binding affinity for both receptor subtypes, but functional activity varies significantly depending on tissue context and cellular environment [18] [19].

Estrogen receptor alpha interactions with arzoxifene are characterized by potent antagonist activity in mammary and uterine tissues [6] [18]. However, cyclin D1 overexpression, which occurs in approximately 40 percent of breast cancer patients, can convert arzoxifene from an estrogen receptor alpha antagonist into an agonist through altered receptor conformational changes [19] [18]. This resistance mechanism involves stabilization of the estrogen receptor alpha/steroid receptor coactivator-1 complex in the presence of arzoxifene when cyclin D1 is overexpressed [19].

Estrogen receptor beta interactions with arzoxifene show similar binding characteristics but potentially different functional outcomes. The compound maintains antagonist activity at estrogen receptor beta with potency comparable to its estrogen receptor alpha effects [10]. Coactivator recruitment studies demonstrate that arzoxifene-bound estrogen receptor complexes show tissue-dependent variation in coregulator protein interactions.

Receptor selectivity profiles indicate that arzoxifene and desmethylarzoxifene are generally non-selective between estrogen receptor alpha and estrogen receptor beta, contrasting with raloxifene which shows estrogen receptor alpha preferential binding. This non-selective binding profile contributes to arzoxifene's broad tissue effects and complex pharmacological behavior across different target tissues.

Cross-Species Pharmacodynamics: Rat versus Primate Models

Cross-species pharmacodynamic studies reveal significant differences in arzoxifene metabolism, distribution, and pharmacological responses between rodent and primate models. These species differences have important implications for translating preclinical findings to human therapeutic applications.

Rat models demonstrate rapid metabolism of arzoxifene with extensive conversion to desmethylarzoxifene [2] [11]. In long-term studies, arzoxifene administration to ovariectomized rats for 12 months showed dose-dependent effects on bone mineral density preservation, cholesterol reduction, and body weight management. Rats treated with arzoxifene at 0.1 and 0.5 mg/kg per day showed 16-17 percent lower body weights compared to ovariectomized controls, primarily due to reduced fat mass accumulation.

Primate studies, including cynomolgus and rhesus monkey models, show markedly different pharmacokinetic profiles with extended half-lives and altered metabolic patterns compared to rats [4]. Monkey studies demonstrate prolonged half-lives for both parent compound and metabolite, indicating reduced metabolic clearance in primates [4]. These differences suggest that primate models may provide more clinically relevant predictions for human pharmacology.

Human pharmacological projections based on primate data indicate that arzoxifene should demonstrate a longer half-life and more favorable bioavailability profile compared to rodent-derived predictions. The reduced metabolic rate in primates compared to rodents suggests that human dosing regimens may require lower frequencies and potentially different dose adjustments than initially projected from rat studies [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]